Brilacidin

Neisseria gonorrhoeae Intracellular infection Antibiotic resistance

Brilacidin (PMX 30063) is a non-peptide defensin mimetic that depolarizes bacterial cytoplasmic membranes, circumventing resistance to conventional antibiotics like beta-lactams and fluoroquinolones. With MIC90 values 1-8 µg/mL against Gram-positive and Gram-negative ESKAPE pathogens, and rapid bactericidal kinetics against N. gonorrhoeae, it is an essential reference for antimicrobial resistance studies. Its in vivo efficacy in MRSA keratitis models and antiviral activity against SARS-CoV-2 (selectivity index >300) offer a robust positive control for novel therapeutic screening. Choose the only synthetic HDP mimetic with multi-indication clinical validation.

Molecular Formula C40H50F6N14O6
Molecular Weight 936.9 g/mol
CAS No. 1224095-98-0
Cat. No. B1667791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrilacidin
CAS1224095-98-0
SynonymsPMX30063;  PMX-30063;  PMX 30063;  Brilacidin
Molecular FormulaC40H50F6N14O6
Molecular Weight936.9 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4OC5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N
InChIInChI=1S/C40H50F6N14O6/c41-39(42,43)21-13-25(57-31(61)5-1-3-9-53-37(47)48)33(65-23-7-11-51-18-23)27(15-21)59-35(63)29-17-30(56-20-55-29)36(64)60-28-16-22(40(44,45)46)14-26(34(28)66-24-8-12-52-19-24)58-32(62)6-2-4-10-54-38(49)50/h13-17,20,23-24,51-52H,1-12,18-19H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64)(H4,47,48,53)(H4,49,50,54)/t23-,24-/m1/s1
InChIKeyQPDYBCZNGUJZDK-DNQXCXABSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Brilacidin (1224095-98-0): Defensin-Mimetic Antibiotic with Differentiated Antimicrobial and Antiviral Activity


Brilacidin (PMX 30063) is a fully synthetic, non-peptide small molecule defensin mimetic [1] currently in clinical development for multiple infectious disease indications. As a host defense protein (HDP) mimetic, it exerts bactericidal activity primarily via membrane depolarization, targeting both Gram-positive and Gram-negative pathogens [2]. Its molecular weight is 936.9 g/mol, with a topological polar surface area of 0.3 Ų [3]. The compound has been studied in Phase 2 clinical trials for acute bacterial skin and skin structure infections (ABSSSI), oral mucositis, and COVID-19 [4]. Notably, Brilacidin represents a new chemical class distinct from conventional antibiotics such as beta-lactams, fluoroquinolones, and lipopeptides, and has demonstrated activity against multidrug-resistant strains [5].

Why Brilacidin (1224095-98-0) Cannot Be Replaced by Conventional Antibiotics


Brilacidin's unique defensin-mimetic structure and mechanism of action fundamentally differentiate it from conventional antibiotics. Unlike beta-lactams, which inhibit cell wall synthesis, or fluoroquinolones, which target DNA gyrase, Brilacidin disrupts the bacterial cytoplasmic membrane via depolarization, a mechanism shared with natural host defense peptides [1]. This distinct pharmacology translates to activity against pathogens resistant to multiple drug classes [2]. Furthermore, its non-peptide synthetic scaffold avoids the proteolytic instability and high manufacturing costs that plague natural antimicrobial peptides [3]. Consequently, generic substitution with traditional antibiotics is not scientifically justified for applications requiring broad-spectrum activity against multidrug-resistant organisms, rapid bactericidal kinetics, or the preservation of host cell integrity at therapeutic concentrations [4].

Quantitative Differentiation of Brilacidin (1224095-98-0) Against Key Comparators


Superior Intracellular Activity of Brilacidin vs. Ceftriaxone Against Multidrug-Resistant Neisseria gonorrhoeae

In a direct head-to-head comparison against multidrug-resistant N. gonorrhoeae, brilacidin demonstrated superior clearance of intracellular bacteria compared to ceftriaxone, the current drug of choice. This differentiation is critical given the rise of ceftriaxone-resistant strains worldwide [1].

Neisseria gonorrhoeae Intracellular infection Antibiotic resistance

Comparable In Vivo Efficacy of Topical Brilacidin 0.5% vs. Vancomycin 5% in MRSA Keratitis Model

In a rabbit model of methicillin-resistant Staphylococcus aureus (MRSA) keratitis, topical brilacidin 0.5% achieved statistically equivalent reduction in bacterial burden compared to vancomycin 5%, the clinical gold-standard for MRSA ocular infections [1]. This indicates comparable efficacy at a ten-fold lower concentration.

MRSA Ocular infection Topical antibiotic

Membrane Depolarization Potency of Brilacidin Comparable to Daptomycin in Staphylococcus aureus

Mechanistic studies reveal that brilacidin causes membrane depolarization in Staphylococcus aureus to an extent comparable to daptomycin, a lipopeptide antibiotic with established clinical utility against Gram-positive pathogens [1]. This similarity in primary pharmacodynamic effect suggests comparable potency in disrupting bacterial membrane integrity.

Membrane depolarization Staphylococcus aureus Mechanism of action

Potent Antifungal Activity of Brilacidin Against Cryptococcus neoformans and Candida albicans

Brilacidin exhibits potent in vitro antifungal activity against key human pathogens, with MIC values that are favorable compared to conventional antifungals. Specifically, it demonstrated an MIC of 2.5 µM against Cryptococcus neoformans and 0.25 µg/mL against Candida albicans SC5314 [REFS-1, REFS-2]. This broad-spectrum antifungal activity distinguishes brilacidin from most defensin-mimetics and conventional antibiotics, which typically lack antifungal efficacy.

Antifungal Cryptococcus neoformans Candida albicans

High Selectivity Index of Brilacidin Against SARS-CoV-2 in Human Lung Cells

Brilacidin demonstrated a high selectivity index (SI) in a human lung epithelial cell line, with an SI > 300 [1] and later reported as 426 [2]. This SI, which compares antiviral activity to cytotoxicity, is among the highest reported for anti-coronavirus candidates. A high SI suggests a wide therapeutic window and favorable safety profile in vitro.

SARS-CoV-2 Antiviral Selectivity Index

Broad-Spectrum Antibacterial MIC90 Values of Brilacidin Against Key Pathogens

Brilacidin demonstrates potent in vitro activity against a panel of clinically relevant bacteria. Reported MIC90 values are 1 µg/mL for Streptococcus pneumoniae, 8 µg/mL for Streptococcus viridans, 8 µg/mL for Haemophilus influenzae, and 4 µg/mL for Pseudomonas aeruginosa [REFS-1, REFS-2]. These values provide a benchmark for comparing potency across different bacterial species and inform the selection of appropriate concentrations for in vitro studies.

MIC90 Gram-positive Gram-negative

Optimal Research and Industrial Application Scenarios for Brilacidin (1224095-98-0)


In Vitro Antibacterial Susceptibility Testing of Multidrug-Resistant Gram-Positive and Gram-Negative Pathogens

Researchers studying antimicrobial resistance can utilize brilacidin as a reference compound or investigational agent in MIC and time-kill assays against ESKAPE pathogens (e.g., S. aureus, P. aeruginosa) and multidrug-resistant N. gonorrhoeae. Its well-characterized MIC90 values (1-8 µg/mL for Gram-positives, 4-8 µg/mL for Gram-negatives) [1] and rapid bactericidal kinetics against N. gonorrhoeae [2] provide a robust baseline for comparing novel antimicrobial candidates.

In Vivo Ocular Infection Models, Particularly MRSA Keratitis

Brilacidin is an excellent candidate for evaluating topical anti-infective therapies in ocular surface infection models. Its demonstrated in vivo efficacy in a rabbit MRSA keratitis model, achieving results comparable to vancomycin 5% at a 0.5% concentration [1], makes it a valuable tool for studying ocular pharmacokinetics, pharmacodynamics, and toxicity of novel defensin mimetics or for use as a positive control in efficacy studies.

Antiviral Research for SARS-CoV-2 and Other Enveloped Viruses

Given its high in vitro selectivity index (>300) against SARS-CoV-2 in human lung cells [1], brilacidin serves as a valuable positive control or lead compound in antiviral screening programs targeting coronaviruses and other enveloped viruses. Its mechanism of action, involving disruption of viral membrane integrity, is distinct from traditional antiviral targets (e.g., viral polymerases), offering a complementary approach for combination therapy studies.

Antifungal Susceptibility Testing and Combination Therapy Studies

Brilacidin's potent in vitro activity against C. neoformans (MIC 2.5 µM) and C. albicans (MIC 0.25 µg/mL) [1] supports its use in antifungal susceptibility testing and in exploring synergistic combinations with existing antifungals (e.g., azoles, echinocandins) against drug-resistant fungal pathogens highlighted by the WHO as critical threats.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brilacidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.